(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide
CAS No.: 131267-80-6
Cat. No.: VC21236989
Molecular Formula: C24H37NO2
Molecular Weight: 371.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131267-80-6 |
|---|---|
| Molecular Formula | C24H37NO2 |
| Molecular Weight | 371.6 g/mol |
| IUPAC Name | (8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide |
| Standard InChI | InChI=1S/C24H37NO2/c1-22(2,3)25-21(27)20-9-8-18-17-7-6-15-14-16(26)10-12-23(15,4)19(17)11-13-24(18,20)5/h14,17-20H,6-13H2,1-5H3,(H,25,27)/t17-,18-,19-,20+,23-,24-/m0/s1 |
| Standard InChI Key | ROEIROHDVYUAGF-ZEQQQVMLSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=CC(=O)CC[C@]34C |
| SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=CC(=O)CCC34C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=CC(=O)CCC34C |
Introduction
The compound (8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide is a complex organic molecule with a specific stereochemistry and functional groups that contribute to its potential biological activities. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are of interest in medicinal chemistry due to their structural similarity to steroids.
Key Features:
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Stereochemistry: The compound has a defined stereochemistry at positions 8S, 9S, 10R, 13S, 14S, and 17S, which is crucial for its biological activity.
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Functional Groups: It contains a tert-butyl group and a carboxamide moiety at the 17-position, contributing to its solubility and potential interactions with biological targets.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic synthesis techniques. While specific methods for (8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide are not detailed in available sources, similar compounds are often prepared through the functionalization of steroid precursors.
Synthesis Steps:
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Starting Material Selection: Choosing an appropriate steroid precursor.
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Functional Group Introduction: Adding the tert-butyl and carboxamide groups through specific chemical reactions.
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Stereochemistry Control: Ensuring the correct stereochemistry at each chiral center.
Biological Activity and Potential Applications
The biological activity of (8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide is likely influenced by its structural similarity to steroids. It may interact with steroid hormone receptors or enzymes involved in steroid metabolism.
Potential Applications:
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Endocrinology: Could be used in therapies related to steroid hormone regulation.
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Oncology: May have applications in cancer treatment, particularly in hormone-sensitive cancers.
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| (8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide | 131267-80-6 | Not specified | Not specified | Endocrinology, Oncology |
| (8S,9S,10R,13S,14S,17R)-17-[(2R,5S)-5-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | Not specified | C27H46O2 | 402.663 | Metabolic studies |
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